2-(2-fluorophenoxy)ethanethioamide
Description
2-(2-Fluorophenoxy)ethanethioamide is a fluorinated ethanethioamide derivative characterized by a 2-fluorophenoxy substituent attached to the ethanethioamide backbone. Ethanethioamides are sulfur-containing compounds with diverse applications in medicinal chemistry and materials science, often modified via substituents to tune reactivity, stability, and bioactivity.
Properties
CAS No. |
1017049-35-2 |
|---|---|
Molecular Formula |
C8H8FNOS |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)ethanethioamide typically involves the reaction of 2-fluorophenol with ethylene chlorothioformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-fluorophenol is replaced by the ethanethioamide group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
Comparison with Similar Compounds
The following analysis compares 2-(2-fluorophenoxy)ethanethioamide with structurally related ethanethioamide derivatives, focusing on molecular features, hazards, and spectral data (where available).
Structural and Physicochemical Properties
Table 1: Molecular and Physical Properties of Ethanethioamide Derivatives
*Molecular formula inferred from IUPAC name.
Key Observations:
- Electron-Withdrawing Substituents: The trifluoromethyl group in 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide enhances lipophilicity and metabolic stability compared to the 2-fluorophenoxy group in the target compound . The sulfonyl group in 2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide increases polarity, likely improving aqueous solubility but reducing membrane permeability .
- Fluorination Effects :
Table 2: Hazard Comparison
*Included due to structural relevance to sulfur-containing compounds.
Key Observations:
- Safety Data Availability :
- Only 2-(2-Oxooxazolidin-3-yl)ethanethioamide has explicit hazard data, highlighting acute toxicity risks and necessitating strict handling protocols .
- Fluorinated derivatives (e.g., target compound, 2-(2,2-difluoroethoxy)ethanethioamide) lack specific hazard data, underscoring the need for toxicological studies.
Spectral and Analytical Data
- 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide :
- 2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide: No NMR data provided, but melting point (128°C) suggests crystalline stability .
Comparison with Target Compound:
- The target compound’s 2-fluorophenoxy group would likely produce distinct NMR shifts (e.g., deshielded aromatic protons near fluorine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
